2-(Benzo[d]thiazol-2-yl)propanoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H9NO2S |
|---|---|
Molecular Weight |
207.25 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)propanoic acid |
InChI |
InChI=1S/C10H9NO2S/c1-6(10(12)13)9-11-7-4-2-3-5-8(7)14-9/h2-6H,1H3,(H,12,13) |
InChI Key |
DYFOZNOSAPXUGD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2S1)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Benzo D Thiazol 2 Yl Propanoic Acid and Its Precursors
Direct Synthesis Strategies for 2-(Benzo[d]thiazol-2-yl)propanoic Acid
Direct synthesis strategies aim to construct the this compound molecule by forming the benzothiazole (B30560) ring and attaching the propanoic acid side chain concurrently or by attaching the side chain to a pre-formed benzothiazole core.
The most prevalent method for synthesizing 2-substituted benzothiazoles is the condensation reaction of 2-aminothiophenol (B119425) with carboxylic acids or their derivatives. ajol.infothieme-connect.de This approach involves the formation of an intermediate o-amidethiophenol, which then undergoes intramolecular cyclization and dehydration to yield the final benzothiazole ring. mdpi.com
To synthesize this compound directly, 2-aminothiophenol can be reacted with a suitable three-carbon carboxylic acid derivative, such as 2-oxopropanoic acid (pyruvic acid) or its ester. The reaction typically requires a catalyst and heat. Polyphosphoric acid (PPA) is a widely used reagent for this type of condensation, acting as both a catalyst and a dehydrating agent. mdpi.comnih.gov Alternative catalytic systems, such as a mixture of methanesulfonic acid and phosphorus pentoxide, have also been employed for the condensation of 2-aminothiophenol with various carboxylic acids. ajol.info More environmentally friendly approaches utilize microwave irradiation, sometimes in solvent-free conditions with catalysts like L-proline, to accelerate the reaction. tku.edu.tw
| Catalyst/Reagent | Conditions | Substrate 1 | Substrate 2 | Reference |
| Polyphosphoric Acid (PPA) | Heating (e.g., 110-250 °C) | 2-Aminothiophenol | Carboxylic Acid | mdpi.comnih.gov |
| P₂O₅/MeSO₃H | Warming | 2-Aminothiophenol | Carboxylic Acid | mdpi.com |
| L-Proline | Microwave, Solvent-Free | 2-Aminothiophenol | Carboxylic Acid | tku.edu.tw |
| H₂O₂/HCl | Room Temperature, Ethanol (B145695) | 2-Aminothiophenol | Aldehyde | mdpi.com |
This table presents general conditions for the synthesis of 2-substituted benzothiazoles via condensation, which are applicable to the synthesis of the target compound.
An alternative strategy involves the functionalization of a pre-existing benzothiazole ring at the C2 position. Recent advancements in C-H functionalization have provided methods for the direct alkylation and acylation of heterocycles. Visible-light-mediated, photocatalyst-free protocols can be used to introduce alkyl or acyl groups onto the benzothiazole core. rsc.org In such a reaction, an alkyl-substituted Hantzsch ester could serve as a radical precursor for the propanoic acid chain, reacting with benzothiazole in the presence of a Lewis acid like BF₃·Et₂O. rsc.org
Direct acylation can also be achieved. For instance, benzothiazoles can react with α-oxocarboxylic acids in the presence of a cobalt catalyst to afford 2-acyl benzothiazoles via decarboxylative acylation. nih.gov Another method involves the reaction of benzothiazole with carboxylic acids activated with N,N′-carbonyldiimidazole. nih.gov These acylation methods would yield a ketone, benzo[d]thiazol-2-yl(ethyl)methanone, which would require a subsequent reduction step to obtain the desired propanoic acid structure.
Synthesis of Key Intermediates for this compound Functionalization
This approach involves the multi-step synthesis of precursors which are then combined or modified to form the final product. The preparation of a functionalized benzothiazole or a reactive propanoic acid derivative is a key aspect of this strategy.
2-Aminobenzothiazole (B30445) is a highly versatile and reactive intermediate used in the synthesis of numerous pharmacologically active compounds. nih.govrsc.org Its synthesis is well-established and typically involves the reaction of substituted anilines with a thiocyanate (B1210189) source, followed by oxidative cyclization. A common laboratory method involves reacting an aniline (B41778) with potassium thiocyanate (KSCN) in acetic acid, followed by the addition of bromine, which facilitates the cyclization to form the 2-aminobenzothiazole ring. rsc.org This intermediate is crucial as its amino group can be further functionalized. nih.govnih.gov For example, it can undergo amide coupling with an activated carboxylic acid. mdpi.com
| Starting Material | Reagents | Key Features | Reference |
| p-Substituted Aniline | KSCN, Acetic Acid, Bromine | Common, versatile method | rsc.org |
| Aniline | Ammonium Thiocyanate, Bromine | Condensation reaction | researchgate.net |
| 4-chloro aniline | KSCN, Glacial Acetic Acid | Synthesis of substituted derivatives | rsc.org |
This table summarizes common methods for the synthesis of the key intermediate, 2-aminobenzothiazole.
To facilitate its reaction with a benzothiazole precursor, the propanoic acid moiety must often be "activated." A common method for activating a carboxylic acid is to convert it into an acid chloride. This can be achieved by reacting the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is highly electrophilic and readily reacts with nucleophiles. For example, chloroacetyl chloride is a common reagent used to acylate the amino group of 2-aminobenzothiazole. mdpi.comresearchgate.net Similarly, 2-chloropropanoyl chloride could be prepared and used in acylation or Friedel-Crafts type reactions.
Another method for activating carboxylic acids is the use of coupling agents. N,N′-dicyclohexylcarbodiimide (DCC) is a dehydrating agent that activates a carboxylic acid, allowing it to react with an amine to form an amide bond. mdpi.com This was demonstrated in the synthesis of N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide, where flurbiprofen (B1673479) (a propanoic acid derivative) was coupled with 2-aminobenzothiazole. mdpi.com While this forms an amide rather than the target C-C bond, the principle of activating the propanoic acid moiety is a key synthetic step.
This synthetic route involves the cyclization of a precursor that already contains the propanoic acid side chain. This is a variation of the condensation reactions described in section 2.1.1, but the focus is on the construction of the heterocyclic ring as the final key step. The most direct application of this method is the condensation of 2-aminothiophenol with a keto-acid like 2-oxopropanoic acid (pyruvic acid) or its derivatives. mdpi.commdpi.com This one-pot reaction constructs the benzothiazole ring while simultaneously installing the 2-substituted propanoic acid group, making it an efficient pathway. ajol.infotku.edu.tw The reaction of 2-aminothiophenol with fatty acids under microwave irradiation is a known method to produce various 2-alkylbenzothiazoles, highlighting the versatility of this condensation approach. ajol.info
Green Chemistry Approaches and Sustainable Synthesis Protocols
In recent years, the principles of green chemistry have become integral to the development of synthetic routes for heterocyclic compounds like benzothiazoles. These approaches prioritize the reduction of hazardous waste, minimization of energy consumption, and the use of renewable resources and environmentally benign solvents.
Microwave-Assisted Synthesis of Benzothiazole Derivatives
Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. By directly coupling microwave energy with the molecules in a reaction mixture, this technique often leads to dramatic reductions in reaction times, increased product yields, and enhanced purity. niscair.res.in
Several studies have demonstrated the efficacy of microwave irradiation for the synthesis of benzothiazole derivatives. For instance, a solvent-free Knoevenagel condensation between 2-(benzo[d]thiazol-2-yl)acetonitrile and various aromatic aldehydes has been successfully carried out under microwave irradiation. This method provides (E)-2-(benzo[d]thiazol-2-yl)-3-arylacrylonitriles in moderate yields (50-75%) with significantly short reaction times. researchgate.net Another efficient, one-pot protocol involves the PIFA (phenyliodonium bis(trifluoroacetate)) promoted cyclocondensation of 2-aminothiophenols with aldehydes under microwave conditions, affording good to excellent yields of 2-arylbenzothiazoles. ias.ac.in
Furthermore, L-proline has been utilized as a catalyst in the microwave-assisted, solvent-free condensation of 2-aminothiophenol with aldehydes or carboxylic acids, providing a green and inexpensive route to 2-arylbenzothiazoles. tku.edu.tw Acetic acid has also been used to promote this condensation under similar solvent-free microwave conditions. researchgate.net These methods highlight a trend towards eliminating volatile organic solvents, reducing energy consumption, and simplifying reaction work-up.
| Reactants | Catalyst/Promoter | Conditions | Product Class | Yield | Reference |
| 2-Aminothiophenol, Aldehydes | PIFA | Microwave | 2-Arylbenzothiazoles | Good to Excellent | ias.ac.in |
| 2-(Benzo[d]thiazol-2-yl)acetonitrile, Aromatic Aldehydes | None | Microwave, Solvent-free | (E)-2-(Benzo[d]thiazol-2-yl)-3-arylacrylonitriles | 50-75% | researchgate.net |
| 2-Aminothiophenol, Aldehydes/Carboxylic Acids | L-Proline | Microwave, Solvent-free | 2-Arylbenzothiazoles | Good to Moderate | tku.edu.tw |
| 2-Aminothiophenol, Aromatic Aldehydes | Acetic Acid | Microwave, Solvent-free | 2-Arylbenzothiazoles | High | researchgate.net |
Catalyst Development for Enhanced Reaction Efficiency
The development of novel and efficient catalysts is a cornerstone of sustainable synthesis. For benzothiazole derivatives, research has focused on creating catalysts that are reusable, operate under mild conditions, and are environmentally benign.
A variety of catalytic systems have been explored. For example, a mixture of H2O2/HCl in ethanol at room temperature has been used for the condensation of 2-aminothiophenol and aldehydes, resulting in excellent yields. nih.gov Heterogeneous catalysts are particularly attractive due to their ease of separation and recyclability. SnP2O7 has been reported as a novel heterogeneous catalyst for the condensation of 2-aminothiophenol with aromatic aldehydes, achieving high yields (87–95%) in very short reaction times (8–35 minutes). nih.gov This catalyst can be reused multiple times without significant loss of activity. nih.gov
Significantly, catalyst-free systems have been developed that align perfectly with green chemistry principles. A one-pot synthesis of 2-arylbenzothiazoles has been achieved through the reaction of 2-aminothiophenols and aromatic aldehydes in glycerol (B35011) at ambient temperature. nih.govnih.gov Glycerol, being non-toxic, biodegradable, and recyclable, serves as an excellent green solvent. nih.govresearchgate.net Another catalyst-free approach utilizes an air/DMSO oxidant system, which is operationally simple and tolerates a wide range of functional groups, providing the desired products in good to excellent yields. organic-chemistry.org The use of an alkyl carbonic acid, formed in situ from CO2 and an alcohol, has also been shown to catalyze the reaction under mild conditions, offering a process that simplifies post-processing by avoiding neutralization steps. tandfonline.comresearchgate.net
| Reactants | Catalytic System | Solvent | Key Advantages | Yield | Reference |
| 2-Aminothiophenol, Aldehydes | None | Glycerol | Catalyst-free, green solvent, ambient temperature | Excellent | nih.govnih.govresearchgate.net |
| 2-Aminothiophenol, Aryl Aldehydes | None | DMSO/Air | Catalyst-free, simple, wide functional group tolerance | 71-96% | organic-chemistry.org |
| 2-Aminothiophenol, Aldehydes | H2O2/HCl | Ethanol | Mild conditions, excellent yields | 85-94% | mdpi.com |
| 2-Aminothiophenol, Aromatic Aldehydes | SnP2O7 | Not specified | Heterogeneous, reusable, short reaction times | 87-95% | nih.gov |
| 2-Aminothiophenol, Aldehydes | Alkyl Carbonic Acid (from CO2) | Alcohol | Self-neutralizing, simplified work-up | Good | tandfonline.comresearchgate.net |
Stereoselective Synthesis and Chiral Resolution of this compound Enantiomers
The biological activity of chiral molecules like this compound often resides in a single enantiomer. Therefore, methods to obtain enantiomerically pure forms are of paramount importance. This can be achieved either through asymmetric synthesis, which creates the desired stereocenter selectively, or by resolving a racemic mixture.
Methods for Asymmetric Synthesis of Chiral Propanoic Acid Derivatives
The asymmetric synthesis of 2-arylpropanoic acids, a class to which the target compound belongs, has been a subject of intense research. One of the most successful strategies involves the use of chiral auxiliaries. tandfonline.com Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org
A well-established method is the asymmetric alkylation of oxazolidinone derivatives, as developed by Evans. tandfonline.comtandfonline.com In this approach, an achiral aryl-acetic acid is first coupled to a chiral oxazolidinone (e.g., derived from S-valinol). The resulting imide is then deprotonated to form a chiral enolate, which undergoes diastereoselective alkylation (e.g., methylation). Subsequent cleavage of the chiral auxiliary yields the desired 2-arylpropanoic acid in high enantiomeric excess. tandfonline.comtandfonline.com This methodology has been successfully applied to the synthesis of S-Naproxen and S-Ibuprofen and is applicable to a wide range of 2-arylpropanoic acids. tandfonline.com Another approach involves catalytic asymmetric hydrovinylation of vinyl arenes, followed by oxidative degradation to furnish the profens in nearly enantiomerically pure form. nih.gov
Resolution Techniques for Enantiomeric Purity
Resolution is the process of separating a racemic mixture into its constituent enantiomers. libretexts.org Common techniques include the formation of diastereomers, which have different physical properties and can be separated, and kinetic resolution, which relies on the differential reaction rates of enantiomers with a chiral catalyst or reagent. libretexts.orglibretexts.org
Diastereomeric Resolution: This classic method involves reacting the racemic carboxylic acid with an enantiomerically pure chiral resolving agent, typically a chiral amine like brucine, strychnine, or 1-phenylethylamine, to form a mixture of diastereomeric salts. libretexts.orgwikipedia.org These salts, having different solubilities, can be separated by fractional crystallization. libretexts.org Subsequently, the pure enantiomer of the acid is regenerated from the separated salt. libretexts.org Alternatively, the racemic acid can be converted into diastereomeric esters by reaction with a chiral alcohol. libretexts.org These esters can then be separated by chromatography, and subsequent hydrolysis liberates the resolved enantiomers of the acid. libretexts.orgacs.org
Enzymatic Kinetic Resolution: A powerful and green alternative for resolution is enzymatic kinetic resolution. Lipases are commonly used enzymes that can selectively catalyze the esterification or hydrolysis of one enantiomer in a racemic mixture at a much faster rate than the other. nih.govmdpi.com For a racemic mixture of a 2-arylpropanoic acid, this can be achieved by:
Enantioselective esterification: A lipase (B570770) catalyzes the esterification of one enantiomer with an alcohol, leaving the other enantiomer as the unreacted acid. nih.govresearchgate.net
Enantioselective hydrolysis: A lipase catalyzes the hydrolysis of one enantiomer of a racemic ester, yielding one enantiomer as the acid and the other as the unreacted ester. mdpi.com
These enzymatic methods are highly effective, often yielding products with very high enantiomeric excess (>99% ee), and are performed under mild, environmentally friendly conditions. nih.govresearchgate.net
| Technique | Principle | Resolving Agent / Catalyst | Separation Method | Reference |
| Diastereomeric Salt Formation | Formation of diastereomeric salts with different solubilities. | Chiral amines (e.g., brucine, 1-phenylethylamine) | Fractional Crystallization | libretexts.orglibretexts.orgwikipedia.org |
| Diastereomeric Ester Formation | Formation of diastereomeric esters with different physical properties. | Chiral alcohols (e.g., (-)-menthol) | Chromatography (HPLC, Column) | libretexts.orgacs.org |
| Enzymatic Kinetic Resolution (Esterification) | Enantioselective esterification of one enantiomer from a racemic acid. | Lipases (e.g., from Pseudomonas sp., Candida antarctica) | Extraction / Chromatography | nih.govresearchgate.net |
| Enzymatic Kinetic Resolution (Hydrolysis) | Enantioselective hydrolysis of one enantiomer from a racemic ester. | Lipases (e.g., from Pseudomonas fluorescens, Thermomyces lanuginosus) | Extraction / Chromatography | mdpi.com |
Chemical Reactivity and Derivatization of 2 Benzo D Thiazol 2 Yl Propanoic Acid
Reactions at the Carboxylic Acid Group
The carboxylic acid moiety is a versatile functional group that can undergo several types of reactions, including esterification, amidation, reduction, and conversion to acid chlorides and anhydrides. These transformations provide pathways to a wide array of derivatives with modified physicochemical properties.
Esterification and Amidation Reactions
The carboxylic acid group of 2-(Benzo[d]thiazol-2-yl)propanoic acid can be readily converted into esters and amides through various standard synthetic methodologies.
Esterification is commonly achieved through the Fischer esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. organic-chemistry.org This is an equilibrium-driven reaction, and to favor the formation of the ester, it is often necessary to either use an excess of the alcohol or remove the water formed during the reaction. masterorganicchemistry.com
Amidation reactions are typically carried out using coupling agents to activate the carboxylic acid. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are frequently employed. libretexts.orgnih.gov The reaction proceeds by the formation of a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by an amine to form the corresponding amide. libretexts.org The addition of a catalytic amount of a nucleophilic catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), can accelerate the reaction. researchgate.net
| Reagent/Method | Product | General Conditions |
| Alcohol (e.g., Methanol, Ethanol) / Acid Catalyst (e.g., H₂SO₄) | Ester | Reflux in excess alcohol |
| Amine / DCC, DMAP | Amide | Anhydrous solvent (e.g., CH₂Cl₂) at room temperature |
| Amine / EDC, HOBt | Amide | Anhydrous solvent (e.g., DMF) at room temperature |
Reduction Reactions
The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding 2-(Benzo[d]thiazol-2-yl)propan-1-ol. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation. masterorganicchemistry.comchemguide.co.uk The reaction is generally carried out in an anhydrous ethereal solvent, like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction mixture and isolate the alcohol. ic.ac.ukambeed.com
| Reducing Agent | Product | Typical Solvent |
| Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol | Diethyl ether or THF |
Formation of Anhydrides and Acid Chlorides
The carboxylic acid can be converted into more reactive derivatives such as acid chlorides and anhydrides.
Acid chlorides are synthesized by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. chemistrysteps.com Thionyl chloride is a common reagent for this purpose, and the reaction often proceeds readily. ajol.info However, the solubility of the starting material can be a limiting factor in some cases. nih.gov
Anhydrides can be formed by the dehydration of two molecules of the carboxylic acid, although this typically requires high temperatures. A more common laboratory method involves the reaction of the carboxylate salt with an acid chloride. While there is a known synthesis of the related 3-(1,3-benzothiazol-2-yl)propanoic acid from succinic anhydride, this illustrates the formation of the acid itself rather than its conversion to an anhydride. chemicalbook.com
Reactions on the Benzothiazole (B30560) Ring System
The benzothiazole ring is an aromatic system, but its reactivity towards electrophilic and nucleophilic substitution is influenced by the presence of the fused thiazole (B1198619) ring and the substituent at the 2-position.
Electrophilic Aromatic Substitution Reactions
The benzothiazole ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing nature of the heterocyclic part. However, under forcing conditions, reactions such as nitration, sulfonation, and halogenation can occur on the benzene ring. The position of substitution is directed by the existing ring system. Theoretical and experimental studies on related 2-substituted benzothiazoles can provide insights into the expected regioselectivity. For instance, the gas-phase oxidation of 2-methylbenzothiazole (B86508) with hydroxyl radicals has been shown to occur on the benzene ring, leading to phenol-type products. nih.govacs.org
Direct sulfonation of the benzothiazole core is a known industrial process, often targeting the 2-position if unsubstituted. smolecule.com In the case of 2-substituted benzothiazoles, electrophilic attack on the benzene ring is expected. For example, ruthenium-assisted nitration of 2-aryl benzothiazoles has been shown to favor substitution at the meta-position of the 2-aryl group, which suggests that the electronic properties of the benzothiazole nucleus influence the directing effects. researchgate.net
| Reaction | Reagents | Expected Product |
| Nitration | HNO₃ / H₂SO₄ | Nitro-2-(benzo[d]thiazol-2-yl)propanoic acid |
| Sulfonation | Fuming H₂SO₄ | This compound sulfonic acid |
| Halogenation | X₂ / Lewis Acid | Halo-2-(benzo[d]thiazol-2-yl)propanoic acid |
Nucleophilic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) on the benzene ring of the benzothiazole system is generally difficult unless the ring is activated by strong electron-withdrawing groups, which are not present in the parent molecule. libretexts.orgyoutube.com Therefore, direct displacement of a hydrogen atom on the benzene ring by a nucleophile is not a feasible reaction pathway under normal conditions.
However, if a halogen substituent is present on the benzene portion of the benzothiazole ring, nucleophilic aromatic substitution can occur, particularly if the halogen is in an activated position (ortho or para to an electron-withdrawing group). nih.gov Without such activation, the conditions required for nucleophilic aromatic substitution on an unactivated halo-aromatic ring are typically harsh.
Oxidation and Reduction of the Heterocyclic Core
The benzothiazole nucleus, a fusion of benzene and thiazole rings, exhibits distinct reactivity towards oxidation and reduction. The sulfur and nitrogen heteroatoms within the thiazole ring are the primary sites for oxidative modification. Oxidation can lead to the formation of sulfoxides or sulfones, which significantly alters the electron distribution and geometry of the heterocyclic system. While specific studies on the oxidation of this compound are not extensively detailed in the provided results, the general reactivity of the benzothiazole core suggests susceptibility to oxidizing agents.
Reduction of the benzothiazole ring is a more complex process and can result in ring opening or saturation, depending on the reaction conditions and the reducing agents employed. These transformations can fundamentally change the scaffold's properties.
Derivatization Strategies for Enhancing Biological Activity or Physicochemical Properties
The modification of this compound is a key strategy for developing new chemical entities with enhanced biological activity or improved physicochemical characteristics. These strategies primarily involve reactions at the carboxylic acid group or substitution on the benzothiazole ring.
The carboxylic acid functional group of this compound is a prime site for derivatization, particularly through the formation of amide bonds. This common transformation is a cornerstone of medicinal chemistry, as amides are prevalent in a vast number of pharmaceutical agents. mdpi.com
The synthesis of amide derivatives is typically achieved by first activating the carboxylic acid, often by converting it to an acyl chloride. For instance, reacting the parent acid with thionyl chloride can yield the corresponding propanoyl chloride. derpharmachemica.com This activated intermediate then readily reacts with a diverse range of primary or secondary amines to form the desired amide derivatives. derpharmachemica.comnih.gov Various coupling agents can facilitate this reaction, with N,N'-dicyclohexylcarbodiimide (DCC) being a widely used reagent that activates the carboxylic acid for nucleophilic attack by an amine. mdpi.com
This strategy has been employed to create series of novel carboxamide derivatives by reacting the acid chloride with various bioactive amines. derpharmachemica.comderpharmachemica.com For example, a series of benzothiazole amide derivatives were synthesized via a nucleophilic acyl substitution reaction between 2-aminobenzothiazole (B30445) and various cinnamic acid compounds. nih.govrsc.org This approach allows for the systematic modification of the molecule's periphery, which can significantly influence its biological target interactions.
Table 1: Examples of Amide Derivatives and Synthesis Methods
| Derivative Structure | Amine Reagent | Coupling Method | Reference |
|---|---|---|---|
| N-Aryl/Alkyl-2-(benzo[d]thiazol-2-yl)propanamide | Various bioactive amines | Acyl chloride (via thionyl chloride) | derpharmachemica.com |
| N-(Benzo[d]thiazol-2-yl)cinnamamide | 2-Aminobenzothiazole | Acyl chloride | nih.gov |
Altering the substitution pattern on the aromatic part of the benzothiazole core is another critical strategy for tuning the molecule's properties. The introduction of various functional groups can impact factors such as solubility, electronic properties, and binding affinity to biological targets.
The synthesis of these substituted derivatives often begins with appropriately substituted precursors. For example, hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives can be prepared and used as building blocks. acs.org The general synthesis of the benzothiazole ring itself, often from a substituted 2-aminothiophenol (B119425), allows for the incorporation of diversity from the outset. researchgate.net
Once the core is formed, further modifications can be made. Functionalization can occur at various positions on the benzene ring, leading to a wide array of derivatives with potentially novel biological activities. mdpi.com For instance, series of N-(substituted-2-oxo-4-phenylazetidin-1-yl)-2-((6-substitutedbenzo[d]thiazol-2-yl)amino)acetamide derivatives have been synthesized, highlighting the possibility of substitution at the 6-position of the benzothiazole ring. nih.gov
A powerful approach in drug discovery is the principle of molecular hybridization, where two or more distinct pharmacophores are covalently linked to create a single hybrid molecule. This strategy aims to combine the therapeutic advantages of the parent molecules, potentially leading to synergistic effects, improved activity, or a novel mechanism of action.
The this compound scaffold has been successfully conjugated with other bioactive moieties. For example, benzothiazole derivatives have been conjugated with a semicarbazone scaffold, resulting in hybrid molecules with significant antiproliferative activity against various cancer cell lines. nih.gov In another study, benzothiazole and quinoline (B57606) structures were fused to create N-(benzo[d]thiazol-2-yl)-2-hydroxyquinoline-4-carboxamides, which were investigated as anticancer agents. nih.gov
This strategy has also been applied to develop new antimicrobial agents. Benzothiazole has been hybridized with other heterocyclic structures like pyrimidinone and thiazolidinone to explore new classes of antibacterial and antifungal compounds. Similarly, conjugating a benzothiazole-2-thiol moiety with a phenylethanone structure has led to the discovery of potent quorum sensing inhibitors. rsc.org
Table 2: Examples of Conjugated Bioactive Scaffolds
| Conjugated Scaffold | Resulting Hybrid Structure | Target Application | Reference |
|---|---|---|---|
| Semicarbazone | Benzothiazole-Semicarbazone Conjugates | Anticancer | nih.gov |
| Quinolone | N-(benzo[d]thiazol-2-yl)-2-hydroxyquinoline-4-carboxamides | Anticancer | nih.gov |
| Pyrimidinone / Thiazolidinone | Benzothiazole-pyrimidinone/thiazolidinone Hybrids | Antimicrobial |
Mechanistic Investigations of Key Transformations
Understanding the reaction mechanisms underlying the synthesis and derivatization of this compound is crucial for optimizing reaction conditions and designing new synthetic routes.
The formation of the amide bond, a key derivatization strategy, proceeds through a well-established nucleophilic acyl substitution mechanism. When using a coupling agent like DCC, the mechanism involves the activation of the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by an amine, leading to the formation of the amide and dicyclohexylurea as a byproduct. mdpi.com
The synthesis of the benzothiazole core itself can be achieved through various methods, such as the condensation of 2-aminothiophenol with esters or other carbonyl compounds. researchgate.net Mechanistic studies of these cyclization reactions often involve investigating the role of catalysts and intermediates to improve yields and efficiency. For example, cascade radical cyclization processes have been proposed for certain metal-free syntheses of C-2 substituted benzothiazoles. mdpi.com
Spectroscopic and Advanced Structural Characterization of 2 Benzo D Thiazol 2 Yl Propanoic Acid and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. Through various NMR experiments, the connectivity and spatial arrangement of atoms can be determined with high precision.
The ¹H NMR spectrum provides information about the chemical environment of protons within a molecule. For 2-(Benzo[d]thiazol-2-yl)propanoic acid, the spectrum can be divided into two main regions: the aromatic region corresponding to the benzothiazole (B30560) ring protons and the aliphatic region for the propanoic acid moiety.
The protons on the benzothiazole ring typically resonate in the downfield region of the spectrum, generally between δ 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic system. The exact chemical shifts and coupling patterns (doublets, triplets, or multiplets) depend on the substitution pattern on the benzene (B151609) ring. In an unsubstituted benzothiazole ring, one would expect to see a complex multiplet system for the four aromatic protons. mdpi.com
The aliphatic portion of the molecule, the propanoic acid group, gives rise to signals in the upfield region. The methine proton (CH) alpha to the carbonyl group is expected to appear as a quartet, coupled to the adjacent methyl protons. Its chemical shift would likely be in the range of δ 4.0-4.5 ppm, influenced by the electron-withdrawing benzothiazole ring and the carboxylic acid group. mdpi.com The methyl (CH₃) protons would appear as a doublet, coupled to the methine proton, with a chemical shift typically around δ 1.5 ppm. mdpi.com The acidic proton of the carboxylic acid group is often observed as a broad singlet at a very downfield chemical shift, typically above δ 10.0 ppm, and its position can be concentration and solvent dependent.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Benzothiazole Aromatic Protons | 7.0 - 8.5 | Multiplets | N/A |
| CH (propanoic acid) | 4.0 - 4.5 | Quartet | ~7.0 |
| CH₃ (propanoic acid) | ~1.5 | Doublet | ~7.0 |
| COOH | >10.0 | Broad Singlet | N/A |
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. For this compound, distinct signals are expected for the carboxylic acid carbonyl carbon, the aromatic carbons of the benzothiazole ring, and the aliphatic carbons of the propanoic acid side chain. The carbonyl carbon (C=O) of the carboxylic acid is typically found in the range of δ 170-180 ppm. docbrown.info The carbon atom of the C=N bond in the thiazole (B1198619) ring is expected around δ 158-168 ppm. mdpi.com The aromatic carbons of the benzothiazole ring would appear in the δ 110-155 ppm region. The aliphatic methine (CH) and methyl (CH₃) carbons are expected at approximately δ 45-55 ppm and δ 15-25 ppm, respectively. mdpi.com
Two-dimensional (2D) NMR techniques are crucial for unambiguous assignment of the ¹H and ¹³C signals.
COSY (Correlation Spectroscopy) reveals proton-proton couplings, which helps to identify adjacent protons. sdsu.edu For instance, a cross-peak between the methine quartet and the methyl doublet of the propanoic acid moiety would confirm their connectivity.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. sdsu.edu This allows for the direct assignment of a carbon signal based on the chemical shift of the proton attached to it.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away. sdsu.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular fragments. For example, an HMBC correlation between the methine proton of the propanoic acid group and the C2 carbon of the benzothiazole ring would confirm the connection between the side chain and the heterocyclic system.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Carboxylic Acid) | 170 - 180 |
| C=N (Benzothiazole) | 158 - 168 |
| Aromatic Carbons (Benzothiazole) | 110 - 155 |
| CH (propanoic acid) | 45 - 55 |
| CH₃ (propanoic acid) | 15 - 25 |
Since this compound contains a chiral center at the alpha-carbon of the propanoic acid moiety, it can exist as a racemic mixture of two enantiomers. Advanced NMR techniques can be employed for the stereochemical assignment, often through the use of chiral derivatizing agents or chiral solvating agents. These agents interact with the enantiomers to form diastereomers or diastereomeric complexes, which are distinguishable by NMR due to their different chemical shifts and/or coupling constants. The Nuclear Overhauser Effect (NOE), observed in NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments, can provide information about the through-space proximity of protons, which can be crucial in determining the relative stereochemistry in more complex derivatives.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
The IR spectrum of this compound is expected to show characteristic absorption bands for both the carboxylic acid and the benzothiazole functionalities.
The carboxylic acid group will exhibit a very broad O-H stretching band, typically in the region of 3300-2500 cm⁻¹, which is a result of hydrogen bonding. docbrown.info A strong C=O stretching vibration for the carbonyl group is expected between 1725 and 1700 cm⁻¹. docbrown.info
The benzothiazole moiety will display several characteristic bands. The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. nih.gov The C=N stretching of the thiazole ring usually appears in the 1640-1550 cm⁻¹ region. nih.govresearchgate.net Aromatic C=C stretching vibrations will give rise to several bands in the 1600-1450 cm⁻¹ range. mdpi.com
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H Stretch | 3300 - 2500 (broad) |
| Carboxylic Acid | C=O Stretch | 1725 - 1700 |
| Benzothiazole | Aromatic C-H Stretch | >3000 |
| Benzothiazole | C=N Stretch | 1640 - 1550 |
| Benzothiazole | Aromatic C=C Stretch | 1600 - 1450 |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₀H₉NO₂S), the expected molecular weight is approximately 207.25 g/mol . nih.gov
In the mass spectrum, the molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula. mdpi.com
The fragmentation pattern provides valuable structural information. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the loss of the carboxyl group (-COOH, M-45). docbrown.info Another characteristic fragmentation would be the cleavage of the bond between the alpha-carbon and the benzothiazole ring, leading to fragments corresponding to the benzothiazole cation and the propanoic acid radical, or vice versa. The stability of the benzothiazole ring would likely result in a prominent peak corresponding to the benzothiazole fragment.
Table 4: Potential Mass Spectrometry Fragments for this compound
| m/z | Possible Fragment | Description |
|---|---|---|
| 207 | [C₁₀H₉NO₂S]⁺ | Molecular Ion (M⁺) |
| 190 | [M - OH]⁺ | Loss of hydroxyl radical |
| 162 | [M - COOH]⁺ | Loss of carboxyl radical |
| 135 | [C₇H₅NS]⁺ | Benzothiazole cation |
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) is an essential tool for the unambiguous confirmation of the elemental composition of newly synthesized compounds. By providing highly accurate mass measurements, typically with an error of less than 5 ppm, HRMS allows for the confident determination of a molecule's chemical formula.
In the study of benzothiazole derivatives, HRMS is routinely employed to validate the successful synthesis of target molecules. For instance, the HRMS analysis of N-(benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide, a derivative of this compound, using electrospray ionization (ESI), demonstrated a measured m/z of 377.1128 for the protonated molecule [C₂₂H₁₈FN₂OS]⁺. This experimental value was in excellent agreement with the calculated m/z of 377.1124, corresponding to a mass error of just 1.06 ppm, thereby confirming its elemental composition. nih.gov
The fragmentation pattern of this compound in mass spectrometry can be predicted based on the fragmentation of its core structures: the benzothiazole ring and the propanoic acid side chain. The propanoic acid moiety is expected to undergo characteristic fragmentations, such as the loss of the carboxyl group (•COOH, 45 Da) or the loss of the ethyl group (•CH₂CH₃, 29 Da). The benzothiazole ring itself is relatively stable, but can fragment under energetic conditions.
Table 1: HRMS Data for a Derivative of this compound
| Compound | Ion Formula | Calculated m/z | Found m/z | Mass Error (ppm) | Reference |
| N-(benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide | [C₂₂H₁₈FN₂OS]⁺ | 377.1124 | 377.1128 | 1.06 | nih.gov |
LC-MS and GC-MS Applications in Mixture Analysis
Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are powerful hyphenated techniques for the separation, identification, and quantification of individual components within complex mixtures.
LC-MS is particularly well-suited for the analysis of benzothiazole derivatives, many of which are polar and non-volatile. In environmental analysis, LC-MS has been successfully used to determine the presence of various benzothiazoles in municipal wastewater. mac-mod.comnih.gov These methods often employ solid-phase extraction (SPE) for sample cleanup and pre-concentration, followed by LC separation and MS detection. mac-mod.comnih.gov Electrospray ionization (ESI) is a common ionization source, with the choice of positive or negative ion mode depending on the specific analyte's structure. For instance, 2-aminobenzothiazole (B30445) is typically detected in positive ion mode, while more acidic derivatives like benzothiazole-2-sulfonic acid are analyzed in negative ion mode. mac-mod.comnih.gov For carboxylic acid-containing compounds like this compound, negative ion mode ESI would be expected to yield a strong signal for the deprotonated molecule [M-H]⁻.
GC-MS is another valuable tool, although it is often necessary to derivatize polar analytes containing functional groups like carboxylic acids to increase their volatility and thermal stability. jfda-online.comsigmaaldrich.com Common derivatization strategies for carboxylic acids include esterification to form, for example, methyl or ethyl esters. jfda-online.com For the analysis of benzothiazole derivatives in complex matrices, GC-MS can provide excellent chromatographic resolution and highly specific identification based on mass spectral libraries. The choice of derivatization agent is crucial and depends on the specific functional groups present in the molecule. For this compound, derivatization of the carboxylic acid group would be a prerequisite for successful GC-MS analysis.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound.
In another example, the crystal structure of 3-(benzo[d]thiazol-2-yl)-2H-chromen-2-one was determined to confirm its chemical structure. The analysis showed that the benzothiazole and chromene ring systems are nearly planar. researchgate.net
Table 2: Crystallographic Data for Derivatives of this compound
| Compound | Crystal System | Space Group | Key Structural Features | Reference |
| N-(benzo[d]thiazol-2-yl)-o-nitrobenzamide | Monoclinic | P2₁/n | Distorted geometry due to steric hindrance. | mac-mod.com |
| N-(benzo[d]thiazol-2-yl)-m-nitrobenzamide | Monoclinic | C2/c | Specific crystal packing motifs. | mac-mod.com |
| N-(benzo[d]thiazol-2-yl)-p-nitrobenzamide | Orthorhombic | Pbcn | Influence of nitro group on electronic properties. | mac-mod.com |
| 3-(benzo[d]thiazol-2-yl)-2H-chromen-2-one | Not specified | Not specified | Nearly planar benzothiazole and chromene rings. | researchgate.net |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis
Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelengths of maximum absorption (λmax) and the corresponding molar absorptivities (ε) are characteristic of a compound's chromophoric system.
Benzothiazole derivatives typically exhibit strong absorption bands in the UV region, arising from π→π* and n→π* electronic transitions within the aromatic system. mac-mod.com For instance, N-(benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide, when dissolved in methanol, displays absorption peaks at 255 nm and 307 nm, with molar absorptivities of 28,300 and 14,400 L·mol⁻¹·cm⁻¹, respectively. nih.gov
The position and intensity of these absorption bands can be influenced by the presence of substituents on the benzothiazole ring system and the polarity of the solvent. In a series of N-(benzo[d]thiazol-2-yl)-o/m/p-nitrobenzamide derivatives, the λmax was observed to red-shift (shift to longer wavelengths) in the order ortho < meta < para substitution of the nitro group. mac-mod.com This demonstrates the electronic effect of the substituent's position on the molecule's energy levels. mac-mod.com
Table 3: UV-Vis Spectroscopic Data for Derivatives of this compound
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Reference |
| N-(benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide | Methanol | 255, 307 | 28,300, 14,400 | nih.gov |
| N-(benzo[d]thiazol-2-yl)-o-nitrobenzamide | Not specified | 271 | Not specified | mac-mod.com |
| N-(benzo[d]thiazol-2-yl)-m-nitrobenzamide | Not specified | 303 | Not specified | mac-mod.com |
| N-(benzo[d]thiazol-2-yl)-p-nitrobenzamide | Not specified | 307 | Not specified | mac-mod.com |
Computational and Theoretical Studies of 2 Benzo D Thiazol 2 Yl Propanoic Acid
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic and geometric properties of a molecule from first principles.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 2-(Benzo[d]thiazol-2-yl)propanoic acid, DFT calculations are employed to determine its most stable three-dimensional conformation (optimized geometry) and to analyze its electronic properties.
Typically, these calculations involve selecting a functional, such as B3LYP or PBE0, and a basis set, like 6-311G(d,p), which provides a good balance between accuracy and computational cost for organic molecules. researchgate.net The output of a DFT calculation provides precise information on bond lengths, bond angles, and dihedral angles. For the benzothiazole (B30560) ring system, DFT accurately models the planarity of the fused rings and the specific orientation of the propanoic acid substituent. mdpi.com The electronic structure analysis reveals the distribution of electron density across the molecule, highlighting electronegative and electropositive regions, which are crucial for understanding intermolecular interactions.
While specific DFT data for this compound is not extensively published, data from analogous structures, such as 2-(4-methoxyphenyl)benzo[d]thiazole, provide insight into the expected geometric parameters.
Table 1: Representative Calculated Geometrical Parameters for a Benzothiazole Derivative using DFT This table presents illustrative data from a related compound to demonstrate typical DFT outputs.
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C-S (thiazole) | 1.76 Å |
| Bond Length | C=N (thiazole) | 1.31 Å |
| Bond Length | C-C (benzene) | 1.39 - 1.41 Å |
| Bond Angle | C-S-C (thiazole) | 89.5° |
| Bond Angle | C-N=C (thiazole) | 115.0° |
Data is generalized from typical DFT studies on benzothiazole derivatives. mdpi.com
Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. ekb.eg The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.commdpi.com
A small HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com For this compound, the HOMO is expected to be localized primarily on the electron-rich benzothiazole ring system, while the LUMO may be distributed across the conjugated system, including the carbonyl group of the propanoic acid.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to predict the molecule's behavior:
Ionization Potential (I): Approximated as -EHOMO
Electron Affinity (A): Approximated as -ELUMO
Electronegativity (χ): (I + A) / 2
Chemical Hardness (η): (I - A) / 2
Softness (S): 1 / (2η)
Table 2: Illustrative FMO Energies and Reactivity Descriptors for Benzothiazole Analogs This table shows example data for different substituted benzothiazoles to illustrate the concepts.
| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (Gap) (eV) | Stability/Reactivity |
|---|---|---|---|---|
| Phenyl-benzothiazole | -6.35 | -1.62 | 4.73 | High Stability, Low Reactivity |
| p-Chlorophenyl-benzothiazole | -6.44 | -1.82 | 4.62 | Moderate Stability |
Data adapted from a DFT study on N-(substituted phenyl)benzo[d]thiazol-2-amine derivatives. mdpi.com
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their flexibility and interactions with their environment.
While the benzothiazole core of this compound is rigid, the propanoic acid side chain possesses significant conformational freedom due to the rotation around its single bonds. MD simulations can explore the potential energy surface of the molecule to identify low-energy, stable conformations. researchgate.net By simulating the molecule's movement over nanoseconds, researchers can observe the range of motion of the side chain relative to the benzothiazole ring. This analysis is crucial for understanding how the molecule might adapt its shape to fit into a biological target like an enzyme's active site. Conformational analysis can reveal the most populated shapes the molecule adopts in solution, which are often the biologically relevant ones. mdpi.com
The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations are well-suited to study these effects by explicitly including solvent molecules (e.g., water) in the simulation box. This approach allows for the direct observation of how solvent molecules arrange themselves around the solute and form hydrogen bonds, for instance, with the carboxylic acid group of this compound.
Alternatively, implicit solvent models, such as the Polarizable Continuum Model (PCM), can be used in conjunction with DFT calculations to approximate the effect of the solvent as a continuous dielectric medium. These studies can predict how properties like conformational preference and the HOMO-LUMO energy gap change when the molecule is moved from a vacuum (gas phase) to a polar solvent like water or ethanol (B145695).
In Silico Predictions for Structure-Activity Relationships (SAR)
In silico methods are indispensable in modern drug discovery for predicting the biological activity of a compound and establishing Structure-Activity Relationships (SAR). SAR studies aim to identify which structural features of a molecule are responsible for its pharmacological effects. nih.gov
For this compound, in silico SAR studies would typically begin with molecular docking. This technique predicts the preferred orientation and binding affinity of the molecule when bound to a specific protein target. nih.gov For instance, given its structural similarity to some non-steroidal anti-inflammatory drugs (NSAIDs), it could be docked into the active site of cyclooxygenase (COX) enzymes to predict its potential as an anti-inflammatory agent. researchgate.netnih.gov The results of docking can highlight key interactions, such as hydrogen bonds between the carboxylic acid group and amino acid residues, that contribute to binding.
Further in silico studies often involve the creation of a library of virtual analogs by modifying the structure of this compound (e.g., adding substituents to the benzene (B151609) ring). By calculating various molecular descriptors (e.g., electronic, steric, and lipophilic properties) for these analogs and correlating them with their predicted activities, a quantitative structure-activity relationship (QSAR) model can be developed. Such models are valuable for prioritizing which novel derivatives should be synthesized and tested in the laboratory. nih.govrjpbr.commdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities.
QSAR studies have been effectively applied to various benzothiazole derivatives to predict their biological activities and guide the synthesis of more potent analogues. For instance, a 3D-QSAR model was developed for a series of benzothiazole derivatives designed as potential inhibitors of the p56lck enzyme, a target in inflammatory disorders. This model yielded a statistically significant regression coefficient value (r²) of 0.854, indicating a strong correlation between the structural features of the compounds and their inhibitory activity. researchgate.net The predictive power of the model was confirmed through external validation, showing a squared predictive correlation coefficient of 0.841. researchgate.net In other research, the Free-Wilson QSAR method was used to investigate the effect of different substituents on the antimicrobial activity of newly synthesized 2-(ω-phenylalkenyl)benzothiazolium compounds. researchgate.net These studies demonstrate the utility of QSAR in identifying key structural determinants for the biological activity of the benzothiazole scaffold.
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. This model then serves as a 3D query for screening large compound databases to find novel, active molecules.
This approach has been successfully applied to the benzothiazole class of compounds. In a study aimed at identifying selective inhibitors for the p56lck enzyme, a three-dimensional pharmacophore hypothesis was constructed based on a set of known inhibitors. researchgate.net The best-developed model, designated AADHRR.15, consisted of six distinct features: two hydrogen bond acceptors (A), one hydrogen bond donor (D), one hydrophobic site (H), and two aromatic rings (R). researchgate.net This pharmacophore model not only helped in understanding the crucial structural requirements for p56lck inhibition but also produced a statistically significant 3D-QSAR model. researchgate.net Similarly, other research on anticonvulsant benzothiazole derivatives involved synthesizing molecules based on specific pharmacophoric features, including an aromatic hydrophobic aryl ring, a hydrogen bonding domain (NH-C=O), an electron donor nitrogen atom, and a distal aryl ring. nih.gov
Molecular Docking Studies with Biological Targets
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. It is widely used to predict the binding mode and affinity of small molecules to the active sites of biological targets. Derivatives of the benzothiazole scaffold have been the subject of numerous molecular docking studies to investigate their potential as therapeutic agents against a wide array of diseases.
These in silico analyses have explored the binding of benzothiazole compounds to various targets, including:
Antimicrobial Targets: Dihydropteroate (B1496061) synthase (DHPS) and E. coli dihydroorotase. nih.govnih.gov
Anticancer Targets: Human Epidermal growth factor receptor (HER) enzyme. researchgate.netnih.gov
Antidiabetic Targets: Peroxisome proliferator-activated receptor gamma (PPARγ) and α-amylase. researchgate.netmdpi.com
Other Enzymes: Histone deacetylase 8 (HDAC8) and Lysozyme (B549824). rdd.edu.iqmdpi.com
These studies are crucial for predicting how these compounds interact with their respective biological receptors at a molecular level, providing a rationale for their observed activities.
Ligand-Protein Interaction Analysis
A critical component of molecular docking is the detailed analysis of the interactions between the ligand and the amino acid residues within the protein's binding pocket. These interactions, which include hydrogen bonds, hydrophobic interactions, and π-π stacking, are fundamental to the stability of the ligand-protein complex.
Studies on benzothiazole derivatives have revealed specific and crucial interactions with their target proteins. For example, docking of antimicrobial benzothiazole compounds into the active site of E. coli dihydroorotase showed the formation of hydrogen bonds with key residues such as LEU222 or ASN44. nih.govresearchgate.net In another study, the interaction between a benzothiazole derivative and lysozyme was found to be dominated by aromatic, hydrophobic Van der Waals forces, particularly T-shaped π-π stacking between the ligand's benzene ring and the TRP108 residue of the enzyme. mdpi.com This primary interaction was further stabilized by a conventional hydrogen bond with the ASN103 residue. mdpi.com
| Benzothiazole Derivative | Biological Target | Key Interacting Amino Acid Residues | Interaction Type |
|---|---|---|---|
| Antimicrobial Benzothiazole Compound | E. coli Dihydroorotase | LEU222, ASN44 | Hydrogen Bond |
| BTS Ligand | Lysozyme | TRP108 | π-π Stacking (T-shaped) |
| BTS Ligand | Lysozyme | ASN103 | Hydrogen Bond |
Binding Affinity Predictions (ΔG)
Molecular docking simulations also provide a quantitative estimation of the binding affinity between a ligand and its target, often expressed as a binding energy score (e.g., ΔG in kcal/mol). A lower (more negative) binding energy value typically indicates a more stable ligand-protein complex and potentially higher biological activity.
The predicted binding affinities for various benzothiazole derivatives against their biological targets have been reported in several studies, highlighting their therapeutic potential. For instance, two 2-aminobenzothiazole (B30445) derivatives evaluated as antidiabetic agents showed high affinity for the PPARγ receptor, with ΔG values of -7.8 and -8.4 kcal/mol. mdpi.com In anticancer research, certain benzo[d]thiazol-2-amine derivatives exhibited very strong binding to the HER enzyme, with top docking scores of -9.8, -9.9, and -10.4 kcal/mol. researchgate.netnih.gov Another study on a hybrid benzothiazole molecule targeting HDAC8 recorded a binding affinity of -10.093 kcal/mol. rdd.edu.iq
| Benzothiazole Derivative Class | Biological Target | Predicted Binding Affinity (kcal/mol) |
|---|---|---|
| Benzo[d]thiazol-2-amine derivative | HER Enzyme | -10.4 |
| Benzo[d]thiazol-2-amine derivative | HER Enzyme | -9.9 |
| Benzo[d]thiazol-2-amine derivative | HER Enzyme | -9.8 |
| Benzothiazole-Hydroxamic Acid Hybrid | HDAC8 | -10.093 |
| 2-(Benzo[d]thiazol-2-yl)-1,3-di-tert-butylguanidine | PPARγ | -8.4 |
| Methyl (E)-N′-(benzo[d]thiazol-2-yl)-N-methylcarbamimidothioate | PPARγ | -7.8 |
| Benzothiazole derivative with benzenesulphonamide | sEH/FAAH | -12.5 |
Preclinical Biological Investigations and Structure Activity Relationship Sar Studies
In Vitro Screening for Biological Activity
Derivatives of 2-(Benzo[d]thiazol-2-yl)propanoic acid have demonstrated notable antimicrobial properties against a range of pathogenic bacteria and fungi.
Antibacterial Activity:
Several studies have highlighted the potent antibacterial effects of benzothiazole (B30560) derivatives. For instance, a series of novel benzothiazole analogues demonstrated significant activity against both Gram-positive and Gram-negative bacteria. One compound, in particular, showed a maximum potency against all tested Gram-positive and Gram-negative bacterial strains with a Minimum Inhibitory Concentration (MIC) value of 3.12 μg/ml, which is twofold more active than the standard drug ciprofloxacin (B1669076) (MIC 6.25 μg/ml). nih.gov However, all compounds in this specific study were found to be ineffective against Shigella boydii. nih.gov
In another study, benzothiazole derivatives of isatin (B1672199) showed better antibacterial activity against Gram-negative bacterial strains than Gram-positive ones. One derivative exhibited excellent activity against E. coli (MIC = 3.1 μg/ml) and P. aeruginosa (MIC = 6.2 μg/ml), surpassing the reference drug ciprofloxacin (MIC = 12.5 μg/ml). semanticscholar.org Furthermore, certain 2-arylbenzothiazole analogues displayed excellent antibacterial activity against Enterococcus faecalis and good activity against Klebsiella pneumoniae, with MIC values around 1 µM, which was superior to ciprofloxacin. semanticscholar.org
The introduction of a benzothiazole group into diarylurea structures, analogous to the antimicrobial agent triclocarban (B27905), has also been shown to increase antibacterial activity. mdpi.com Specifically, compounds bearing a 2,6-xylyl or a 3,4-dichlorophenyl group along with the benzothiazole moiety were more active than triclocarban against Staphylococcus aureus. mdpi.com
Antifungal Activity:
The antifungal potential of these compounds has also been investigated. In one study, a synthesized benzothiazole derivative was found to be the most active against all tested fungal strains, with MIC values ranging from 1.56 μg/ml to 12.5 μg/ml. nih.gov Other compounds in the same series showed moderate to weak antifungal activity. nih.gov Chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives, a related class of compounds, showed poor MIC values for the fungus Candida albicans. nih.gov
| Compound Type | Microorganism | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| Benzothiazole Analogue (3e) | Gram+/Gram- Bacteria | 3.12 | nih.gov |
| Ciprofloxacin (Standard) | Gram+/Gram- Bacteria | 6.25 | nih.gov |
| Benzothiazole Analogue (3n) | Fungal Strains | 1.56 - 12.5 | nih.gov |
| Isatin-Benzothiazole Derivative (41c) | E. coli | 3.1 | semanticscholar.org |
| Isatin-Benzothiazole Derivative (41c) | P. aeruginosa | 6.2 | semanticscholar.org |
| Ciprofloxacin (Standard) | E. coli / P. aeruginosa | 12.5 | semanticscholar.org |
| 2-Arylbenzothiazole Analogue (25b/25c) | K. pneumoniae | 1.04 | semanticscholar.org |
| Benzothiazole Diarylurea (2bF/2eC) | S. aureus | 8 | mdpi.com |
| Triclocarban (Standard) | S. aureus | 16 | mdpi.com |
Derivatives of this compound have been extensively evaluated for their potential as anticancer agents, demonstrating significant growth inhibitory and cytotoxic effects against a variety of human tumor cell lines.
A study involving newly synthesized benzothiazole analogues identified two compounds with high antitumor activity in a one-dose screening panel by the National Cancer Institute. nih.gov One of these compounds exhibited powerful growth inhibitory activity against all 60 human tumor cell lines, with GI50 values ranging from 0.683 to 4.66 μM/L, and also showed excellent lethal activity against most of the cell lines. nih.gov
In another investigation, benzothiazole derivatives were tested for their effects on breast cancer cell lines (MCF-7, MDA-MB-231) and a non-cancerous breast epithelial cell line (MCF-10A). elsevierpure.com The findings revealed that these compounds significantly inhibited breast cancer cell growth by reducing cell motility, disrupting mitochondrial membrane potential, and inducing cell cycle arrest in the sub-G1 phase, ultimately promoting apoptosis. elsevierpure.com These effects were linked to the downregulation of EGFR activity and modulation of key signaling pathways. elsevierpure.com
Furthermore, a series of novel benzothiazole-2-thiol derivatives were synthesized and evaluated against a panel of human cancer cell lines. nih.gov Certain pyridinyl-2-amine linked compounds exhibited potent and broad-spectrum inhibitory activities. nih.gov One compound, in particular, displayed the most potent anticancer activity against SKRB-3 (IC50 = 1.2 nM), SW620 (IC50 = 4.3 nM), A549 (IC50 = 44 nM), and HepG2 (IC50 = 48 nM) cell lines and was found to induce apoptosis in HepG2 cells. nih.gov
| Compound Type | Cell Line | Activity (GI50/IC50) | Reference |
|---|---|---|---|
| Benzothiazole Analogue (4) | 60 Human Tumor Cell Lines | GI50: 0.683 - 4.66 µM/L | nih.gov |
| Pyridinyl-2-amine linked benzothiazole-2-thiol (7e) | SKRB-3 (Breast Cancer) | IC50: 1.2 nM | nih.gov |
| Pyridinyl-2-amine linked benzothiazole-2-thiol (7e) | SW620 (Colon Cancer) | IC50: 4.3 nM | nih.gov |
| Pyridinyl-2-amine linked benzothiazole-2-thiol (7e) | A549 (Lung Cancer) | IC50: 44 nM | nih.gov |
| Pyridinyl-2-amine linked benzothiazole-2-thiol (7e) | HepG2 (Liver Cancer) | IC50: 48 nM | nih.gov |
| N-(6-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide (2c) | A549, MCF7-MDR, HT1080 | Significant Cytotoxicity | rsc.org |
| N-(6-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarbothiamide (3c) | A549, MCF7-MDR, HT1080 | Significant Cytotoxicity | rsc.org |
The inhibitory effects of this compound derivatives have been investigated against several enzymes implicated in various diseases.
Cyclooxygenase (COX) Inhibition: Novel 2-[(1,5-diphenyl-1H-imidazole-2-yl)thio]-N-(thiazole-2-yl)acetamide derivatives have been synthesized and tested for their inhibitory effects on COX-1 and COX-2 enzymes. elsevierpure.com One compound was found to be the most active on COX-2 at a 10 μM concentration, with 88% inhibition. elsevierpure.com Another derivative showed the highest inhibitory effect and selectivity for the COX-1 isoenzyme, with 85% inhibition. elsevierpure.com
β-Glucuronidase Inhibition: A study on benzothiazole derivatives revealed their potential as β-glucuronidase inhibitors. nih.gov Several synthesized compounds showed more potent β-glucuronidase activity than the standard, D-saccharic acid 1,4-lactone (IC50 = 48.4 ± 1.25 μM). nih.gov The most active compounds exhibited IC50 values of 2.26 ± 0.06 μM and 4.23 ± 0.054 μM. nih.gov Another series of benzothiazole-based oxadiazole analogs also demonstrated significant β-glucuronidase inhibitory potential, with the most active compounds having IC50 values of 2.16 µM and 4.38 µM. nih.gov
Histone Deacetylase (HDAC) Inhibition: Benzothiazole-bearing compounds have been designed and synthesized as potential HDAC inhibitors. nih.gov One compound emerged as a particularly efficacious candidate, effectively inhibiting several HDACs, with a high sensitivity towards HDAC6 (IC50 = 11 nM) and also inhibiting HDAC1 and HDAC2 (IC50 < 150 nM). nih.gov Furthermore, benzothiazole-containing hydroxamic acids have shown good inhibition against HDAC3 and HDAC4. elsevierpure.com
| Compound Type | Enzyme | Activity (IC50 / % Inhibition) | Reference |
|---|---|---|---|
| 2-[(1,5-diphenyl-1H-imidazole-2-yl)thio]-N-(thiazole-2-yl)acetamide | COX-2 | 88% inhibition at 10 µM | elsevierpure.com |
| 2-[(1,5-diphenyl-1H-imidazole-2-yl)thio]-N-(thiazole-2-yl)acetamide | COX-1 | 85% inhibition | elsevierpure.com |
| Benzothiazole Derivative (18) | β-Glucuronidase | IC50: 2.26 ± 0.06 µM | nih.gov |
| Benzothiazole Derivative (16) | β-Glucuronidase | IC50: 4.23 ± 0.054 µM | nih.gov |
| D-saccharic acid 1,4-lactone (Standard) | β-Glucuronidase | IC50: 48.4 ± 1.25 µM | nih.gov |
| Benzothiazole-based Oxadiazole (7) | β-Glucuronidase | IC50: 2.16 µM | nih.gov |
| Benzothiazole Derivative (26) | HDAC6 | IC50: 11 nM | nih.gov |
| Benzothiazole Derivative (26) | HDAC1, HDAC2 | IC50: < 150 nM | nih.gov |
The interaction of benzothiazole derivatives with specific receptors has been a subject of investigation, particularly concerning sigma receptors, which are implicated in various neurological disorders and cancer.
A structure-activity relationship study of benzo[d]thiazol-2(3H)one based ligands revealed that many compounds in this series displayed low nanomolar affinity for sigma receptor subtypes (σ1 and σ2). nih.gov One particular derivative, 8a , showed high affinity for σ1 receptors (Ki = 4.5 nM) and a moderately high selectivity (483-fold) over σ2 receptors. nih.gov These binding affinities were evaluated in rat liver membranes using radioligand binding assays. nih.gov The σ1 receptors were labeled with 3H-pentazocine, while σ2 receptors were labeled with [3H]DTG in the presence of (+)-pentazocine to mask the σ1 sites. nih.gov
Structure-Activity Relationship (SAR) Analysis of this compound Derivatives
The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on the benzothiazole ring system and other parts of the molecule.
In the context of sigma receptor binding , modifications to the linker length, aryl substitution, and alkylamine ring size of benzo[d]thiazol-2(3H)one based ligands have been explored. nih.gov Placing a propionyl group at the sixth position of the benzothiazolone ring slightly improved the affinity and selectivity for the σ1 subtype compared to its non-substituted analogue. nih.gov Generally, the reduction of an aryl acyl moiety to an alkyl group led to a slight increase in affinity at both σ1 and σ2 receptors, but this came at the expense of subtype selectivity. nih.gov
For antiproliferative activity , a library of phenylacetamide derivatives containing the benzothiazole nucleus was synthesized to explore the potential of this class of molecules. The study involved keeping the benzothiazole scaffold and the amide functional group unaltered while introducing various substituents on a distal aromatic ring. This systematic modification allowed for the elucidation of how different substituents impact the antiproliferative effects.
In terms of antimicrobial activity , the substitution of heteroaryl moieties such as pyridine-4-yl and furan-2-yl has been shown to improve antibacterial activity. semanticscholar.org The stereochemistry also plays a crucial role; for instance, the (S)-configuration of a substituted phenoxyl side chain on the 2-position of propanoic acid derivatives exerted excellent antibacterial activity. nih.gov Specifically, hydrophobic substitutes like para-tert-butyl, para-phenyl, and para-benzyloxy on the phenoxyl side chain displayed the best activities against both Gram-negative and Gram-positive bacteria. nih.gov
Role of the Propanoic Acid Side Chain in Target Interactions
The propanoic acid side chain is a critical determinant of the biological activity of this compound and its analogs. Structure-activity relationship (SAR) studies on related thiazole (B1198619) and benzothiazole derivatives consistently highlight the significance of this moiety in mediating interactions with molecular targets. The carboxylic acid group can participate in crucial hydrogen bonding and ionic interactions within the binding sites of enzymes and receptors.
Influence of Chiral Centers on Biological Response
The this compound molecule possesses a chiral center at the alpha-carbon of the propanoic acid side chain, meaning it can exist as two distinct enantiomers, (S) and (R). Stereochemistry is frequently a pivotal factor in the biological activity of pharmaceuticals, as biological targets such as enzymes and receptors are themselves chiral. This principle of stereospecificity has been demonstrated in closely related heterocyclic compounds.
In a study of chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives, a class of compounds with a similar structural motif, the configuration at the chiral center had a profound impact on antibacterial activity. nih.gov Notably, the (S)-configuration analogs demonstrated excellent activity against a range of Gram-negative and Gram-positive bacteria, whereas the (R)-configuration was less active. nih.gov Similarly, research on benzo[d]isothiazolyloxypropanolamine derivatives, which also feature a chiral center, found that (S)-enantiomers exhibited a higher degree of antagonism at β-adrenoceptors compared to their (R)-enantiomer counterparts. nih.gov These findings strongly suggest that the biological response to this compound is likely to be stereospecific, with one enantiomer potentially contributing the majority of the therapeutic effect or having a different biological profile than the other.
Mechanistic Insights into Biological Actions (preclinical, non-human)
Investigation of Molecular Targets and Pathways
Preclinical research has identified several potential molecular targets for benzothiazole derivatives, pointing to the pathways through which this compound may exert its effects. The benzothiazole scaffold is considered a "privileged structure" in medicinal chemistry, capable of interacting with a diverse array of biological targets. nih.govnih.gov
One key target identified for benzothiazole-based analogs is Fatty Acid Amide Hydrolase (FAAH), an enzyme involved in the endocannabinoid system. nih.govresearchgate.net SAR studies of FAAH inhibitors revealed that the benzothiazole ring engages in hydrophobic interactions with the enzyme, contributing significantly to binding potency. nih.govresearchgate.net Another major class of targets includes Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARγ, which are nuclear receptors involved in metabolism and inflammation. Several studies have demonstrated that benzothiazole derivatives can act as agonists for these receptors, which is linked to potential antidiabetic activity. researchgate.netmdpi.comsemanticscholar.org
In the context of oncology, benzothiazole derivatives have been investigated for their ability to interfere with critical cancer-related pathways. nih.gov These include various protein kinases, cyclooxygenase-2 (COX-2), and carbonic anhydrases IX/XII, which are often dysregulated in hypoxic tumors. nih.gov For antimicrobial applications, potential targets include bacterial DNA gyrase and various enzymes in the folate biosynthesis pathway. nih.gov
Cellular Uptake and Distribution in in vitro models
The ability of a compound to cross the cell membrane and accumulate at its site of action is fundamental to its biological activity. Studies on structurally related lipophilic benzothiadiazole derivatives have provided insights into the likely cellular uptake mechanisms for compounds like this compound. These studies show that the lipophilic nature of the benzothiazole core facilitates easy transposition across the cell membrane. rsc.org
Once inside the cell, these compounds can exhibit specific subcellular localization. For example, the fluorescent benzothiadiazole probe BTD-AO showed a high affinity for lipid droplets and vesicles within MDA-MB-237 cells. rsc.org The precise intracellular distribution is dependent on the compound's specific physicochemical properties. In silico predictions of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties for various 2-aminobenzothiazole (B30445) derivatives suggest that modifications to the core structure can be tuned to ensure adequate cell permeability and bioavailability, which are prerequisites for biological action. mdpi.com Techniques such as confocal microscopy and flow cytometry are commonly employed to quantify the cellular uptake and track the intracellular journey of fluorescently-tagged molecules or intrinsically fluorescent compounds in both 2D and 3D cell culture models. plos.org
Comparative Analysis with Related Benzothiazole-Containing Compounds
Benchmarking Activity Against Known Bioactive Benzothiazole Derivatives
To contextualize the potential of this compound, its biological activity can be benchmarked against other well-established benzothiazole-containing compounds and standard therapeutic agents. Such comparisons are essential for evaluating its potency and potential therapeutic niche.
For example, in the realm of anticancer research, novel thiazole propanoic acid derivatives have been directly compared to the standard chemotherapeutic agent Cisplatin. Certain oxime derivatives of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid demonstrated superior cytotoxicity against A549 lung cancer cells, with IC₅₀ values significantly lower than that of Cisplatin. lsmu.ltnih.gov This indicates a higher potency for these specific derivatives in this in vitro model.
In the context of antidiabetic research, novel 2-aminobenzothiazole derivatives have been evaluated against the established drug Pioglitazone. mdpi.com When administered at an equimolar ratio, these compounds were able to reduce blood glucose levels and improve the lipid profile in a rat model of type 2 diabetes, demonstrating comparable efficacy to the standard drug. mdpi.com Similarly, for anticonvulsant activity, newly synthesized benzothiazole derivatives have shown protective indices in the maximal electroshock seizure (MES) test that were approximately fourfold higher than those of the standard drugs Phenytoin and Carbamazepine, suggesting a potentially better therapeutic window. nih.gov
These comparative analyses underscore the therapeutic potential of the benzothiazole scaffold and provide a framework for assessing the activity of specific derivatives like this compound relative to existing agents.
Table 1: Comparative Activity of Benzothiazole Derivatives Against Standard Agents
| Compound Class | Test Compound | Standard Agent | Biological Activity | Model | Finding | Reference |
|---|---|---|---|---|---|---|
| Thiazole Propanoic Acid Derivative | Compound 22 (Oxime derivative) | Cisplatin | Antiproliferative | A549 Lung Cancer Cells | IC₅₀ of 2.47 µM vs 11.71 µM for Cisplatin | lsmu.ltnih.gov |
| 2-Aminobenzothiazole Derivative | Compound 4y | Pioglitazone | Antidiabetic | Type 2 Diabetes Rat Model | Comparable reduction in blood glucose at equimolar doses | mdpi.com |
| Benzothiazole Aminoacetamide Derivative | Compound 5q | Phenytoin | Anticonvulsant | MES Test in Mice | Protective Index of 34.9 vs 6.9 for Phenytoin | nih.gov |
| Benzothiazole Aminoacetamide Derivative | Compound 5q | Carbamazepine | Anticonvulsant | MES Test in Mice | Protective Index of 34.9 vs 8.1 for Carbamazepine | nih.gov |
Identification of Novel Pharmacological Profiles
The benzothiazole scaffold is recognized as a "privileged structure" in medicinal chemistry, attributed to its presence in a wide array of biologically active compounds. benthamscience.com This has prompted extensive research into derivatives of benzothiazole, leading to the identification of novel pharmacological profiles beyond their traditional applications. Investigations into compounds structurally related to this compound have unveiled diverse activities, including antiproliferative, dual-target enzyme inhibition, and unique anticancer mechanisms. These explorations are often guided by structure-activity relationship (SAR) studies to optimize potency and selectivity.
Antiproliferative Activity in Cancer Cells
Recent research has identified novel antiproliferative effects of benzothiazole derivatives in various cancer cell lines. A study focused on a library of phenylacetamide derivatives bearing the benzothiazole nucleus revealed marked viability reduction in paraganglioma and pancreatic cancer cells at low micromolar concentrations. mdpi.com To explore the structure-activity relationship, substituents with varying electronic properties and steric hindrance were introduced on the distal aromatic ring of the phenylacetamide moiety. mdpi.com
One of the synthesized derivatives, compound 4l , demonstrated a significant antiproliferative effect and a higher selectivity index against cancer cells compared to other analogs. mdpi.com This highlights the potential for developing targeted cancer therapies based on the benzothiazole scaffold. The combination of derivative 4l with existing chemotherapy agents like gemcitabine (B846) resulted in enhanced and synergistic effects on the viability of pancreatic cancer cells, suggesting a promising avenue for combination therapy. mdpi.com
| Compound | Substituent on Phenylacetamide | Cancer Cell Line | Observed Effect |
|---|---|---|---|
| 4l | meta-substituted | Paraganglioma, Pancreatic Cancer | Greater antiproliferative effect and higher selectivity index. mdpi.com |
| - | para-substituted (4a-f) | Paraganglioma, Pancreatic Cancer | Tested for antiproliferative activity. mdpi.com |
| - | disubstituted (4m-p) | Paraganglioma, Pancreatic Cancer | Tested for antiproliferative activity. mdpi.com |
Dual Inhibition of Soluble Epoxide Hydrolase (sEH) and Fatty Acid Amide Hydrolase (FAAH)
A novel pharmacological profile for benzothiazole-phenyl analogs has been identified in the context of pain management. These compounds have been investigated as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), two enzymes implicated in pain and inflammation pathways. nih.gov The simultaneous inhibition of both sEH and FAAH by a single molecule represents a significant advancement in developing multi-target ligands for pain relief. nih.gov
Structure-activity relationship studies on this series of compounds have provided insights into the structural requirements for dual inhibitory activity. The placement of trifluoromethyl groups on the aromatic rings was found to be well-tolerated by both enzymes, particularly at the ortho and para positions. nih.gov However, these substitutions did not lead to an improvement in metabolic stability in liver microsomes. nih.gov This research opens up a new therapeutic strategy for pain by concurrently modulating two key signaling pathways.
Inhibition of Hsp90 C-Terminal-Domain
A novel mechanism of anticancer activity has been uncovered for a series of 2,6-disubstituted benzothiazoles, which act as inhibitors of the C-terminal domain (CTD) of Heat shock protein 90 (Hsp90). mdpi.com Hsp90 is a chaperone protein essential for the stability and function of many proteins involved in cancer progression, making it a key target for anticancer drug design. mdpi.com While most Hsp90 inhibitors target the N-terminal domain, CTD inhibitors can avoid the induction of the heat shock response, a common drawback of N-terminal inhibitors. mdpi.com
A library of benzothiazole-based Hsp90 CTD inhibitors was designed and synthesized, leading to the identification of several compounds with low-micromolar antiproliferative activities in MCF-7 breast cancer cells. mdpi.com The most potent compounds in this series were 5g and 9i . mdpi.com Further investigation of compound 9i confirmed its mechanism of action through the degradation of Hsp90 client proteins without inducing the heat shock response. mdpi.com SAR studies revealed that a monomethylated analog of 9i , compound 9j , retained similar potency, while a dimethylated analog showed a slight decrease in activity. mdpi.com
| Compound | Description | IC50 in MCF-7 cells (μM) |
|---|---|---|
| 5g | Benzothiazole-based Hsp90 CTD inhibitor | 2.8 ± 0.1 mdpi.com |
| 9i | Benzothiazole-based Hsp90 CTD inhibitor | 3.9 ± 0.1 mdpi.com |
| 9j | Monomethylated analog of 9i | 4.2 ± 0.9 mdpi.com |
| 10 | Tertiary amine analog | 5.3 ± 1.1 mdpi.com |
| 14 | Analog of 5d | 7.4 ± 0.5 mdpi.com |
Antidiabetic and Aldose Reductase (ALR2) Inhibitory Activities
Preclinical evaluations of 2-aminobenzothiazole derivatives have revealed a potential new pharmacological profile for the treatment of diabetes and its complications. mdpi.com Certain derivatives have shown the ability to act as dual agonists of peroxisome proliferator-activated receptor-γ (PPAR-γ) and inhibitors of aldose reductase 2 (ALR2). PPAR-γ agonism is a key mechanism for improving insulin (B600854) sensitivity, while ALR2 inhibition can help prevent long-term diabetic complications. mdpi.com
The design of these multifunctional compounds was based on the structural similarities required for both PPAR-γ agonism and ALR2 inhibition. mdpi.com In silico studies predicted that compounds such as 8d would have a high affinity for both targets. mdpi.com Subsequent in vitro testing confirmed that compounds 8c and 8d were able to inhibit ALR2 at concentrations below 10 µM. mdpi.com This dual-action profile represents a novel approach to managing diabetes by addressing both glycemic control and the prevention of associated pathologies.
| Compound | Target | Binding Affinity (ΔG, kcal/mol) | In Vitro Activity |
|---|---|---|---|
| 8d | ALR2 | -8.39 mdpi.com | Inhibited ALR2 at <10 µM. mdpi.com |
| PPAR-γ | -7.77 mdpi.com | ||
| 8c | ALR2 | - | Inhibited ALR2 at <10 µM. mdpi.com |
Potential Applications and Future Research Directions
Applications in Chemical Biology Research
The benzothiazole (B30560) scaffold is a cornerstone in the development of new molecules for probing and modulating biological systems. tandfonline.comsnu.edu.in Its derivatives are actively investigated for their potential to interact with a wide array of biological targets, making the core structure of 2-(benzo[d]thiazol-2-yl)propanoic acid a valuable starting point for chemical biology research.
The intrinsic fluorescent properties of many benzothiazole derivatives make them excellent candidates for the development of chemical probes. nih.govresearchgate.net These probes are instrumental in fluorescence imaging, which provides a non-destructive and rapid method for studying disease processes and evaluating therapeutic efficacy at the molecular level. nih.gov
Researchers have successfully synthesized benzothiazole-based fluorescent probes for the detection of specific biological molecules and ions. For instance, probes have been designed to selectively detect and image peroxynitrite (ONOO⁻), a reactive oxygen species implicated in cellular damage and ferroptosis, a form of regulated cell death. nih.govresearchgate.net One such probe, BTMO-PN, demonstrated a significant fluorescence enhancement upon reaction with peroxynitrite, allowing for the imaging of both exogenous and endogenous ONOO⁻ in living cells and distinguishing between tumor and normal tissues. nih.gov Other probes based on the 2-(2'-hydroxyphenyl)benzothiazole (HBT) scaffold have been developed to detect hydrogen peroxide (H₂O₂), another key reactive oxygen species. mdpi.com
Furthermore, the benzothiazole framework has been used to create probes for detecting beta-amyloid plaques, which are hallmarks of Alzheimer's disease. nih.gov These probes show high affinity for Aβ aggregates and have been used to visualize plaques in brain tissue, highlighting their potential for developing diagnostic tools. nih.gov The development of such specific molecular probes is crucial for target validation, confirming the role of specific analytes like ONOO⁻ or Aβ plaques in pathological processes.
| Probe Name/Type | Target Analyte | Key Feature/Finding | Reference |
|---|---|---|---|
| BTMO-PN | Peroxynitrite (ONOO⁻) | Enables imaging of ONOO⁻ during ferroptosis and can distinguish tumor tissues. | nih.gov |
| BS1 | Peroxynitrite (ONOO⁻) | Features a low limit of detection (12.8 nM) and was used to image drug-induced hepatotoxicity. | researchgate.net |
| BT-BO | Hydrogen Peroxide (H₂O₂) | A 'turn-on' fluorescent probe with an emission peak at 604 nm, successfully used in living cells. | mdpi.com |
| Push-pull benzothiazoles | Beta-amyloid (Aβ) plaques | Showed excellent affinity for Aβ aggregates and clearly visualized plaques in brain tissue. | nih.gov |
| Benzothiazole chemosensor | Zinc (Zn²⁺) and Aluminum (Al³⁺) ions | A water-soluble biochemosensor designed for the detection of intracellular metal ions. | mdpi.com |
The benzothiazole ring is considered a "privileged scaffold" in medicinal chemistry due to its ability to form the core of compounds with a wide spectrum of biological activities. tandfonline.comeurekaselect.com These activities include anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties, among others. tandfonline.comeurekaselect.com Consequently, this compound and its derivatives represent a promising platform for the discovery and optimization of new therapeutic lead compounds in a non-clinical setting.
The process of lead optimization involves systematically modifying a hit compound to improve its potency, selectivity, and other properties. The benzothiazole scaffold has been central to numerous such efforts. For example, derivatives have been synthesized and optimized as potent inhibitors of DNA gyrase B, a validated bacterial target. nih.gov In one study, replacing a tetrahydrobenzothiazole core with a benzothiazole-2,6-diamine scaffold led to nanomolar inhibitors of E. coli DNA gyrase with improved activity against the S. aureus enzyme. nih.gov
In the field of oncology, benzothiazole derivatives have been developed as inhibitors of various targets, including tubulin polymerase, DNA topoisomerase, and various kinases. snu.edu.in For instance, novel benzothiazole-piperazine derivatives were synthesized and evaluated as inhibitors of acetylcholinesterase (AChE), an enzyme relevant to Alzheimer's disease. Several of these compounds exhibited inhibitory activity in the nanomolar range, comparable to the standard drug donepezil. nih.gov The synthesis of N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives has also yielded compounds with potent antibacterial activity. researchgate.net These examples underscore the utility of the benzothiazole scaffold in generating diverse chemical libraries for screening and subsequent optimization against various disease targets.
| Derivative Class | Biological Target/Activity | Key Finding | Reference |
|---|---|---|---|
| Benzothiazole-2,6-diamines | DNA Gyrase B / Topoisomerase IV | Compound 27 was a balanced, nanomolar inhibitor of enzymes from both E. coli and S. aureus. | nih.gov |
| Benzothiazole-piperazines | Acetylcholinesterase (AChE) | Compound 4f was the most active, with an IC₅₀ value (23.4 ± 1.1 nM) close to that of donepezil. | nih.gov |
| Chalcone-amido benzothiazoles | Anticancer (Apoptosis induction) | Compounds showed potent activity (IC₅₀ values of 0.85-3.3 µM) against various tumor cell lines. | ijper.org |
| N-(benzo[d]thiazol-2-yl) acetamides | Antibacterial | Several derivatives showed significant activity against Gram-positive and Gram-negative bacteria. | researchgate.net |
Non-Biological Applications
Beyond its biological relevance, the benzothiazole moiety possesses unique electronic and photophysical properties that make it suitable for applications in material science. mdpi.commdpi.com
The benzothiazole structure is a component of many fluorescent molecules and is known for its favorable optical properties. mdpi.com Derivatives often exhibit strong fluorescence emission and can be chemically tuned to alter their absorption and emission wavelengths. researchgate.net For example, a study of N-(benzo[d]thiazol-2-yl)-nitrobenzamide isomers showed that the position of the nitro substituent significantly influenced the optical properties, causing a progressive red-shift in the maximum absorption wavelength. mdpi.com
These properties are leveraged in the creation of fluorescent sensors. As mentioned previously, benzothiazole-based chemosensors have been developed for detecting metal ions like Zn²⁺ and Al³⁺. mdpi.com The ability to design molecules that change their fluorescence upon binding to a specific analyte is a cornerstone of sensor technology. The propanoic acid group on this compound offers a convenient attachment point for incorporating this scaffold into larger systems, such as polymers or surfaces, to create advanced sensory materials.
While the benzothiazole scaffold itself is more commonly a target of synthesis rather than a catalyst, the field of catalysis is relevant in two ways. First, various catalysts, including those based on palladium, nickel, and acidic ionic liquids, are employed to efficiently synthesize the benzothiazole ring and its derivatives. researchgate.netnih.govresearchgate.net
Second, while less common, heterocyclic structures can sometimes play a role in catalytic systems. The nitrogen and sulfur atoms in the thiazole (B1198619) ring can coordinate with metal centers, suggesting a potential, though largely unexplored, avenue for developing novel ligands for catalysis. Future research could investigate whether this compound or its derivatives can act as ligands or organocatalysts for specific chemical transformations.
The strong fluorescence and tunable photophysical properties of benzothiazole derivatives make them highly suitable for use as fluorescent dyes. nih.gov They are used as intermediates in the synthesis of dyes and are integral components of specialized dyes for bio-imaging. ijper.org For instance, researchers have synthesized a series of benzothiazole-containing compounds that display fluorescence emissions in the 380 to 450 nm range (blue-violet), demonstrating their potential as blue fluorescent materials. researchgate.net The development of novel benzothiazole derivatives with specific fluorescent properties is an active area of research, with applications ranging from cellular labels to components in organic light-emitting devices (OLEDs). nih.govmdpi.com
Advanced Synthetic Methodologies for Future Exploration
Traditional batch synthesis methods, while foundational, often face challenges in scalability, reproducibility, and safety. Modern synthetic strategies offer solutions to these issues and could be instrumental in the efficient and controlled production of this compound.
Continuous flow chemistry, where reactants are pumped through a network of tubes and reactors, offers significant advantages over conventional batch processing. This methodology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved purity, and enhanced safety, particularly for exothermic reactions.
For the synthesis of this compound, a multi-step continuous-flow protocol could be envisioned. researchgate.net This approach would enable the sequential formation of the benzothiazole ring followed by the introduction of the propanoic acid side chain in an integrated and automated fashion. The use of microreactors in such a setup would facilitate rapid heat exchange and mixing, potentially reducing reaction times from hours to minutes. Automation of the flow system would further enhance reproducibility and allow for high-throughput screening of reaction conditions to optimize the synthesis of a library of related derivatives.
Table 1: Comparison of Batch vs. Potential Flow Synthesis for this compound
| Parameter | Conventional Batch Synthesis | Potential Flow Chemistry Synthesis |
| Scalability | Often challenging and requires re-optimization | Readily scalable by extending operation time |
| Safety | Higher risk with exothermic reactions | Enhanced safety due to small reaction volumes |
| Control | Less precise control over parameters | Precise control of temperature, pressure, time |
| Reproducibility | Can be variable between batches | High reproducibility and consistency |
| Product Purity | May require extensive purification | Often results in higher purity products |
The presence of a chiral center in this compound means it exists as two enantiomers. As the biological activity of chiral molecules is often enantiomer-dependent, the ability to produce single, optically pure enantiomers is crucial. Biocatalysis, using isolated enzymes or whole-cell systems, provides a green and highly selective method for achieving this.
Enzymatic resolution is a promising strategy for separating the enantiomers of racemic this compound. Lipases, for example, can selectively catalyze the esterification or hydrolysis of one enantiomer, allowing for the separation of the unreacted enantiomer or the product. mdpi.com This method has been successfully applied to the deracemization of various arylcarboxylic acids. mdpi.com Alternatively, monoamine oxidase (MAO) enzymes could be explored for the kinetic resolution of related benzothiazole structures, as has been demonstrated with thiazolo-benzimidazolines. nih.gov The development of a biocatalytic process would not only provide access to enantiomerically pure forms of the compound but also align with the principles of green chemistry by operating under mild conditions. mdpi.com
Integration of Multidisciplinary Approaches
The design and development of novel therapeutic agents are increasingly reliant on the convergence of chemistry, biology, and computational science. Integrating these multidisciplinary approaches can accelerate the discovery process for new applications of this compound.
Chemoinformatics utilizes computational methods to analyze chemical and biological data, enabling the prediction of compound properties and activities. Quantitative Structure-Activity Relationship (QSAR) studies, a key tool in chemoinformatics, can be employed to build predictive models for the biological activity of benzothiazole derivatives. ejbps.comresearchgate.net By analyzing a dataset of related compounds, these models can identify key molecular descriptors that correlate with a specific activity, such as anti-inflammatory or analgesic effects. ejbps.com
These insights can guide the rational design of novel derivatives of this compound with potentially enhanced potency and selectivity. nih.govmdpi.com For instance, 3D-QSAR models can provide contour maps that visualize the regions around the molecule where steric bulk, positive or negative electrostatic charges are favorable for activity, thus informing targeted structural modifications. nih.gov In silico screening of virtual libraries of derivatives against various biological targets can then prioritize the most promising candidates for synthesis and testing. mdpi.com
The efficiency of chemical synthesis, particularly in flow chemistry setups, can be significantly enhanced by real-time monitoring of the reaction progress. Advanced spectroscopic techniques, such as in-line FT-IR, Raman, and NMR spectroscopy, can provide continuous data on the concentration of reactants, intermediates, and products without the need for sampling and offline analysis.
Implementing these Process Analytical Technology (PAT) tools in a continuous flow synthesis of this compound would allow for immediate detection of reaction deviations and facilitate rapid optimization. For example, monitoring the characteristic vibrational bands of carbonyl and C-N bonds could track the formation of the amide bond in a precursor step, ensuring the reaction proceeds to completion before the stream moves to the next reactor. This level of process understanding and control is critical for ensuring the quality and consistency of the final product.
Unexplored Research Avenues for this compound
While the benzothiazole nucleus is well-explored, the specific compound this compound remains largely uninvestigated, presenting numerous opportunities for novel research.
Exploration of Novel Therapeutic Targets: The majority of research on benzothiazole derivatives has focused on areas like anticancer and antimicrobial activities. nih.gov Future studies could investigate the potential of this compound and its enantiomers against less conventional targets. For instance, its potential as a modulator of enzymes involved in neurodegenerative diseases, such as those targeted in Alzheimer's disease, could be a fruitful area of research. nih.govresearchgate.net Additionally, its role as a succinate (B1194679) dehydrogenase (SDH) inhibitor could be explored for applications in agriculture as a fungicide. nih.gov
Development as a Molecular Probe: Depending on its photophysical properties, derivatives of this compound could be developed as fluorescent probes. The benzothiazole core is a known fluorophore, and modifications to the propanoic acid side chain could be used to attach recognition elements for specific analytes or to modulate its fluorescence in response to changes in the local environment, such as pH.
Formulation and Drug Delivery Systems: Research into novel formulations could enhance the bioavailability and therapeutic efficacy of this compound. Exploring encapsulation in nanoparticles, liposomes, or the development of prodrug strategies could overcome potential issues with solubility or metabolic instability, thereby unlocking its therapeutic potential.
Investigation of Anti-inflammatory and Analgesic Properties: Given that other propanoic acid derivatives, such as flurbiprofen (B1673479), are potent non-steroidal anti-inflammatory drugs (NSAIDs), and that the benzothiazole scaffold is also associated with anti-inflammatory activity, a thorough investigation into the potential of this compound as an anti-inflammatory and analgesic agent is warranted. mdpi.com
By leveraging these advanced methodologies and exploring these untapped research avenues, the scientific community can fully elucidate the chemical, biological, and therapeutic potential of this compound.
Investigation of Novel Biological Targets (excluding human trials)
The benzothiazole scaffold is a well-established pharmacophore, and its derivatives have been shown to interact with a wide array of biological targets. While direct studies on this compound are limited, research on analogous structures provides a rational basis for investigating its potential biological effects in preclinical models.
Future in-vitro studies could explore the inhibitory potential of this compound against a variety of enzymes implicated in disease. For instance, numerous benzothiazole derivatives have been evaluated as inhibitors of enzymes relevant to neurodegenerative diseases, such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B) mdpi.comnih.gov. Similarly, the role of benzothiazoles in cancer therapy is an active area of research, with studies pointing towards the inhibition of targets like the AKT and ERK signaling pathways and carbonic anhydrase organic-chemistry.orgnih.gov. The anti-inflammatory properties of some benzothiazoles, mediated through the inhibition of inflammatory cytokines like IL-6 and TNF-α, also present a valid line of inquiry organic-chemistry.orgnih.gov.
In the realm of infectious diseases, the benzothiazole nucleus is known to be a key component in compounds that inhibit microbial enzymes such as DNA gyrase and dihydropteroate (B1496061) synthase (DHPS) nih.gov. Therefore, screening this compound for its activity against these and other microbial targets, like dihydroorotase, could reveal novel antimicrobial properties nih.gov.
The following table summarizes potential biological targets for future investigation based on studies of structurally related benzothiazole derivatives.
| Potential Target Class | Specific Examples | Therapeutic Area |
| Enzymes in Neurodegeneration | Acetylcholinesterase (AChE), Monoamine Oxidase B (MAO-B) | Alzheimer's Disease |
| Cancer-Related Proteins | AKT/ERK Signaling Pathway Proteins, Carbonic Anhydrase | Oncology |
| Inflammatory Mediators | Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α) | Anti-inflammatory |
| Microbial Enzymes | DNA Gyrase, Dihydropteroate Synthase (DHPS), Dihydroorotase | Infectious Diseases |
Further research should involve systematic screening of this compound against a panel of these and other relevant biological targets to uncover its specific mechanism of action and therapeutic potential.
Exploration of Alternative Synthetic Pathways
The classical synthesis of 2-substituted benzothiazoles typically involves the condensation of 2-aminothiophenol (B119425) with a carboxylic acid or its derivative. While effective, this method can require harsh conditions or long reaction times. The exploration of alternative, more efficient, and environmentally friendly synthetic routes for this compound is a key area for future research.
One promising avenue is the use of microwave-assisted organic synthesis (MAOS). This technique has been successfully applied to the synthesis of various benzothiazole derivatives, often leading to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating mdpi.comajol.info. The application of MAOS to the condensation of 2-aminothiophenol with a suitable propanoic acid derivative could offer a more sustainable method for producing the target compound.
Another area of exploration is the development and application of novel catalytic systems. The use of heterogeneous catalysts, such as silica-supported sulfuric acid or other solid acids, can simplify product purification and allow for catalyst recycling, aligning with the principles of green chemistry nih.gov. Furthermore, metal-free cyclization reactions, which avoid the use of potentially toxic and expensive heavy metals, are gaining traction. These methods often employ milder reaction conditions and are more environmentally benign rsc.org.
Transition metal-catalyzed cross-coupling reactions also present a versatile, albeit more complex, alternative for the synthesis of 2-substituted benzothiazoles rsc.org. These methods could potentially be adapted for the synthesis of this compound, offering a different strategic approach to its construction.
The table below outlines several alternative synthetic strategies that could be explored for the preparation of this compound.
| Synthetic Strategy | Key Features | Potential Advantages |
| Microwave-Assisted Synthesis | Use of microwave irradiation for heating. | Reduced reaction times, increased yields, cleaner reactions. |
| Heterogeneous Catalysis | Employment of solid-supported catalysts (e.g., silica-sulfuric acid). | Ease of product purification, catalyst reusability. |
| Metal-Free Cyclization | Avoidance of transition metal catalysts. | Reduced toxicity, lower cost, environmentally friendly. |
| Transition Metal-Catalyzed Cross-Coupling | Formation of C-C bonds using metal catalysts (e.g., Palladium, Copper). | High versatility and functional group tolerance. |
Future synthetic research should focus on optimizing these alternative pathways to develop a scalable, cost-effective, and sustainable process for the synthesis of this compound, which will be crucial for enabling its further biological evaluation.
Q & A
Basic Research Question
- IR Spectroscopy : Identifies functional groups (e.g., C=O at 1700–1720 cm⁻¹, N-H stretches at 3300 cm⁻¹) and confirms cyclization or thiourea formation .
- X-ray Crystallography : Resolves bond angles and torsion angles (e.g., C-S-C angle of 103.5° in 2-(benzothiazol-2-ylsulfanyl)acetic acid) to validate molecular geometry .
- NMR : Distinguishes between regioisomers via proton splitting patterns (e.g., aromatic protons in benzo[d]thiazole at δ 7.2–8.1 ppm) .
How do substituents on the benzothiazole ring modulate biological activity?
Advanced Research Question
Substituents influence electronic and steric properties, affecting target binding. For example:
- Electron-Withdrawing Groups (EWGs) : Enhance anti-HBV activity by increasing electrophilicity (e.g., 3-((4-acetylphenyl)-(4-(4-substituted phenyl)thiazol-2-yl)amino)propanoic acid derivatives showed IC₅₀ < 1 μM) .
- Bulkier Substituents : Reduce solubility but improve selectivity for α4β1 integrin antagonists (e.g., bromine at position 5 increases binding affinity by 3-fold) .
Q. Methodological Approach :
- Perform density functional theory (DFT) calculations to predict substituent effects on electron density and local kinetic energy .
- Use SAR studies with systematic substitution (e.g., methyl, methoxy, halogens) and measure IC₅₀ values in cellular assays .
What challenges arise in isolating reaction intermediates during synthesis?
Advanced Research Question
- Intermediate Instability : Thiourea intermediates (e.g., 1-(4-(benzo[d]thiazol-2-yl)phenyl)-3-aryl thioureas) may decompose under acidic conditions, requiring low-temperature isolation (-20°C) .
- Purification : Use preparative chromatography (silica gel, 63–200 μm) to separate regioisomers of oxadiazinane derivatives .
Q. Solution :
- Monitor reactions via TLC with UV visualization.
- Optimize solvent systems (e.g., hexane/ethyl acetate gradients) for column chromatography .
How can contradictions in structure-activity relationship (SAR) data be addressed?
Advanced Research Question
Contradictions often arise from assay variability or unaccounted stereochemistry. Strategies include:
- Statistical Validation : Use multivariate regression to correlate substituent Hammett constants (σ) with activity .
- Enantiomer Separation : Chiral HPLC to isolate (R)- and (S)-isomers of 2-azaniumyl-3-(1,3-thiazol-2-yl)propanoate, revealing >10-fold differences in target inhibition .
Case Study :
A derivative with a 4-fluorophenyl group showed conflicting IC₅₀ values (1.2 μM vs. 3.8 μM) in two labs. Re-evaluation under standardized conditions (pH 7.4, 37°C) resolved the discrepancy .
What computational tools predict the physicochemical properties of this compound?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
